Superstolide A

Description

Origin and Isolation Research of Superstolide A from Marine Organisms

This compound was first isolated from the deep-water marine sponge Neosiphonia superstes. us.edu.plmdpi.comird.fr This sponge, found off the coast of New Caledonia, resides at depths of 500-515 meters, making its collection a challenging endeavor. nih.gov The initial isolation of this compound, along with the related compound Superstolide B, was reported in the early 1990s. mdpi.com These compounds were obtained in very small quantities, with isolation yields for this compound being approximately 0.003%. nih.gov The scarcity of the natural product from its marine source has been a significant driver for the development of synthetic routes to obtain larger quantities for further biological evaluation. us.edu.pluiowa.edugrantome.com

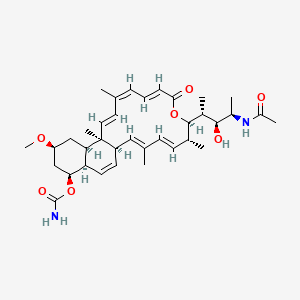

The structure of this compound is characterized by a unique 16-membered macrolactone ring attached to a highly functionalized cis-decalin core. nih.gov Its complex structure, which includes 11 chiral centers, was elucidated through extensive spectroscopic methods. nih.govuiowa.edu

Significance within Marine Natural Product Chemistry and Drug Discovery Research

Marine organisms are a rich source of structurally diverse and biologically active natural products, with macrolides being a prominent class of compounds. mdpi.com this compound is a significant example of a marine macrolide with potent biological activity. us.edu.plmdpi.com Its primary significance lies in its powerful antiproliferative effects against various cancer cell lines, with IC50 values in the nanomolar range. us.edu.plnih.gov This potent cytotoxicity suggests that this compound may have a unique cellular target and mechanism of action, making it a promising lead compound in the field of oncology drug discovery. nih.govmdpi.com

The process of drug discovery and development is a long and complex journey, often beginning with the identification of a biologically active compound from a natural source. eisai.comppd.comfrontiersin.org this compound exemplifies the initial stages of this process, where a novel natural product with potent activity is identified. humanspecificresearch.orgnih.gov However, the limited availability of this compound from its natural source has hampered extensive biological investigation and preclinical development. us.edu.plgrantome.com This "supply problem" is a common challenge in marine natural product research and underscores the critical role of synthetic chemistry in advancing these promising compounds towards potential therapeutic applications. mdpi.com

The unique structural features of this compound have also made it an attractive and challenging target for total synthesis, driving innovation in synthetic methodologies. uiowa.edugrantome.com

Historical Perspective of this compound Research Trajectories

The research journey of this compound began with its isolation and structural elucidation in the early 1990s. mdpi.com Following its discovery, the potent anticancer activity of this compound and B was established, sparking interest from the synthetic chemistry community. us.edu.plnih.govgrantome.com The scarcity of the natural product was a major hurdle, and efforts were soon directed towards the total synthesis of these complex molecules. us.edu.plgrantome.com

A significant milestone in this compound research was the first total synthesis of (+)-Superstolide A, accomplished by Roush and his coworkers. nih.govnih.govacs.org This achievement not only provided access to the molecule for further study but also showcased advanced synthetic strategies, including a key transannular Diels-Alder reaction. nih.govacs.org

Recognizing the challenges associated with the total synthesis of the complete natural product, researchers also began to design and synthesize structurally simplified analogs. mdpi.comresearchgate.net In 2013, a truncated analog named ZJ-101 was developed, which retained the potent anticancer activity of the parent compound. mdpi.com This analog provided a more accessible platform for structure-activity relationship (SAR) studies and mechanistic investigations. mdpi.comnih.gov Subsequent research has focused on creating further analogs to probe the importance of different functional groups and structural motifs for the compound's biological activity. researchgate.netnih.gov These studies have revealed that the conjugated trienyl lactone moiety is critical for its anticancer effects. researchgate.netnih.gov

The mechanism of action of the superstolides remained a mystery for some time. mdpi.com Recent studies using the analog ZJ-101 have begun to shed light on its cellular effects, revealing a unique dysregulation of the endomembrane system and a selective inhibition of O-glycosylation. mdpi.com This work has opened new avenues for understanding how this compound exerts its potent anticancer effects and suggests its potential as a synergistic therapeutic agent. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

156368-64-8 |

|---|---|

Molecular Formula |

C36H52N2O7 |

Molecular Weight |

624.8 g/mol |

IUPAC Name |

[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(2R,3S,4R)-4-acetamido-3-hydroxypentan-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate |

InChI |

InChI=1S/C36H52N2O7/c1-21-10-9-11-32(40)45-34(24(4)33(41)25(5)38-26(6)39)23(3)13-12-22(2)18-27-14-15-29-30(36(27,7)17-16-21)19-28(43-8)20-31(29)44-35(37)42/h9-18,23-25,27-31,33-34,41H,19-20H2,1-8H3,(H2,37,42)(H,38,39)/b11-9+,13-12+,17-16+,21-10-,22-18+/t23-,24-,25-,27-,28+,29-,30-,31+,33+,34-,36+/m1/s1 |

InChI Key |

ZHDISDMFKHVMGN-ZFDTYWKFSA-N |

SMILES |

CC1C=CC(=CC2C=CC3C(C2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)CC(CC3OC(=O)N)OC)C |

Isomeric SMILES |

C[C@@H]1/C=C/C(=C/[C@H]2C=C[C@@H]3[C@H]([C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)C[C@@H](C[C@@H]3OC(=O)N)OC)/C |

Canonical SMILES |

CC1C=CC(=CC2C=CC3C(C2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)CC(CC3OC(=O)N)OC)C |

Synonyms |

superstolide A |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Superstolide a and Designed Analogs

Total Synthesis Strategies of Superstolide A

The total synthesis of (+)-Superstolide A has been a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The strategies employed are characterized by their convergent nature and high degree of stereocontrol.

Convergent Synthetic Pathways to (+)-Superstolide A

A key convergent synthesis of (+)-Superstolide A, reported by Roush and Tortosa, involved the strategic union of several key fragments. semanticscholar.orgacs.org One of the pivotal steps was the coupling of the C(1)–C(15) fragment with the C(20)–C(27) fragment. semanticscholar.orgacs.org This was achieved using a bimetallic linchpin, which facilitated the connection of these two advanced intermediates. semanticscholar.orgacs.org This convergent approach allowed for the late-stage assembly of the carbon skeleton, a crucial element in the successful synthesis of this complex natural product. semanticscholar.orgacs.org The synthesis of truncated analogs of this compound has also utilized convergent strategies, employing sequential Suzuki, Negishi, and Stille couplings to assemble key fragments. nih.gov

Two main disconnection strategies have been explored for the final macrocyclization and formation of the decalin core, as illustrated in the following table:

| Path | Key Transformation 1 | Key Transformation 2 | Precursor for Diels-Alder |

| a | Suzuki cross-coupling | Macrolactonization | Intermediate suitable for both IMDA and TDA |

| b | Cross-esterification | Intramolecular Suzuki coupling | Macrocyclic octaene for TDA |

Data sourced from multiple reports on this compound synthesis. acs.org

Ultimately, the path involving an intramolecular Suzuki coupling to form the macrocycle, followed by a transannular Diels-Alder reaction, proved to be the more successful and stereoselective route. semanticscholar.orgacs.org

Highly Stereocontrolled Transformations in this compound Synthesis

A hallmark of the successful total syntheses of this compound is the exceptional level of stereocontrol exerted throughout the synthetic sequences. nih.gov The molecule contains numerous stereocenters, and their precise installation is critical for achieving the correct final structure and biological activity.

The synthesis of the highly substituted cis-octahydronaphthalene nucleus of this compound was a significant challenge that was addressed with high diastereoselectivity. nih.gov Early work by Roush and coworkers demonstrated a highly diastereoselective synthesis of this core structure. nih.gov The stereoselectivity of key reactions was a central theme, with transformations being carefully chosen and optimized to favor the desired stereoisomer. nih.gov

One of the most critical stereocontrolled transformations is the transannular Diels-Alder (TDA) reaction of a macrocyclic octaene. semanticscholar.orgacs.org This reaction was found to be significantly more diastereoselective than the corresponding intramolecular Diels-Alder (IMDA) reaction of an acyclic precursor. semanticscholar.orgnih.gov The conformational constraints imposed by the 24-membered macrocycle in the TDA precursor were instrumental in achieving high stereoselectivity, leading to the desired cycloadduct with excellent control. semanticscholar.orgnih.gov In contrast, the IMDA approach yielded a mixture of diastereomers. semanticscholar.orgacs.org

The construction of the side chain fragments also relied on highly stereocontrolled reactions. For instance, asymmetric aldol (B89426) reactions were employed to set key stereocenters in fragments of the molecule. thieme-connect.com These reactions, often mediated by chiral auxiliaries or reagents, provided access to the desired stereoisomers with high fidelity.

The following table summarizes the stereoselectivity of the key Diels-Alder cycloaddition strategies:

| Reaction Type | Precursor | Diastereomeric Ratio | Reference |

| Intramolecular Diels-Alder (IMDA) | Acyclic Pentaenal | 6:1:1 | semanticscholar.orgacs.orgnih.gov |

| Transannular Diels-Alder (TDA) | Macrocyclic Octaene | Highly Diastereoselective | semanticscholar.orgacs.orgnih.gov |

Key Reaction Methodologies in Total Synthesis

The successful synthesis of this compound relied on the strategic implementation of several powerful and modern organic reactions. These key methodologies were essential for the construction of the complex carbon skeleton and for controlling the stereochemistry of the molecule.

The transannular Diels-Alder (TDA) reaction was a pivotal and highly effective transformation in the total synthesis of (+)-Superstolide A. acs.orgnih.gov This reaction involves an intramolecular [4+2] cycloaddition within a large macrocyclic ring. nih.gov In the synthesis of this compound, a 24-membered macrocyclic octaene was designed and synthesized as the TDA precursor. acs.org

The key advantage of the TDA approach was its remarkably high diastereoselectivity compared to the analogous intramolecular Diels-Alder (IMDA) reaction of an acyclic precursor. semanticscholar.orgnih.gov The conformational rigidity of the macrocycle directs the dienophile to approach the diene from a specific face, leading to the formation of the desired cis-fused octahydronaphthalene core as a single major diastereomer. acs.orgnih.gov This biomimetic approach, where the macrocyclization precedes the cycloaddition, proved to be a superior strategy for controlling the complex stereochemistry of the tricyclic core of this compound. semanticscholar.orgacs.org

The intramolecular Suzuki coupling reaction was another cornerstone of the successful total synthesis of (+)-Superstolide A. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction was employed for the crucial macrocyclization step to form the 24-membered ring of the TDA precursor. semanticscholar.orgacs.org The reaction involved the coupling of a vinyl boronic ester with a vinyl iodide within the same molecule. semanticscholar.orgacs.org

Asymmetric aldol reactions played a crucial role in the stereocontrolled construction of various fragments of this compound. thieme-connect.com These reactions are powerful tools for the formation of carbon-carbon bonds while simultaneously creating new stereocenters.

In the synthesis of an advanced C1-C5/C20-C26 segment of this compound, a boron-mediated syn-aldol reaction was utilized. thieme-connect.com This reaction involved the coupling of an alanine-derived ethyl ketone with a chiral aldehyde partner, proceeding with a high degree of stereocontrol. thieme-connect.com The stereochemical outcome of such reactions is often dictated by the formation of a well-defined cyclic transition state, where the substituents arrange themselves to minimize steric interactions, thereby leading to a single major diastereomer. thieme-connect.de Following the aldol addition, a controlled 1,3-anti-reduction of the resulting β-hydroxy ketone was performed to establish the characteristic amino diol stereopentad found in this section of this compound. thieme-connect.com The use of boron-mediated aldol reactions, often in conjunction with chiral auxiliaries, has been a widely applied strategy in the synthesis of polyketide natural products. nih.govdntb.gov.ua

Olefination Reactions (e.g., Julia, Horner-Emmons, Takai)

The construction of the complex polyene chains within this compound necessitates the use of highly reliable and stereoselective olefination reactions.

In the total synthesis reported by Roush and coworkers, several olefination methods were employed to assemble key fragments. Initial strategies for the synthesis of a (E,E,E)-triene fragment considered the Horner-Wadsworth-Emmons (HWE) and Julia olefination sequences. nih.gov However, these approaches were ultimately set aside due to challenges in achieving high yields and the desired stereoselectivity for the trienyl stannane (B1208499) intermediate. nih.gov

Despite the initial setbacks, variations of the HWE reaction were crucial at other stages of the synthesis. For instance, a Horner-Wadsworth-Emmons olefination was successfully used to couple hydroxybutenolide and a β-phosphonoester, affording a key intermediate in 76% yield. nih.gov A Still-Gennari modification of the HWE reaction was also utilized, which provided a (Z)-enoate with high stereoselectivity. nih.govorganic-chemistry.org

The Wittig reaction was another key tool. The ylide generated from a tributylphosphonium salt reacted with an aldehyde to furnish a trienyl stannane with excellent (E)-selectivity (>10:1). nih.gov This reaction was also used to install another segment of the C(1)-C(15) fragment with 87% yield. nih.gov

The Takai olefination proved effective for the synthesis of vinyl iodide moieties. In one instance, an aldehyde was converted to a vinyl iodide in 79% yield using Takai or modified Takai conditions followed by DIBAL-H reduction. nih.gov A similar Takai reaction using CrCl₂-CHI₃ was employed in the synthesis of the C(20)-C(27) fragment. nih.gov

Table 1: Application of Olefination Reactions in this compound Synthesis

| Reaction Type | Substrates | Product/Intermediate | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Hydroxybutenolide 39, β-phosphonoester 28 | Dienylic ester 41b | 76% | - | nih.gov |

| Still-Gennari HWE | Aldehyde from ozonolysis of 12 | (Z)-enoate 13 | 74% (4 steps) | (Z)-selective | nih.gov |

| Wittig Olefination | Ylide from 8a, Aldehyde 18 | Trienyl stannane 19 | 80% | >10:1 (E) | nih.gov |

| Takai Olefination | Aldehyde 14 | Vinyl iodide 7a | 79% | - | nih.gov |

| Takai Olefination | Aldehyde from ozonolysis of 46 | Vinyl iodide 38 | 79% (4 steps) | - | nih.gov |

Macrocyclization Techniques (e.g., Suzuki macrocyclization)

The formation of the 24-membered macrocyclic ring is a critical and challenging step in the total synthesis of this compound. The strategy developed by the Roush group employed a late-stage intramolecular Suzuki cross-coupling reaction. nih.govnih.gov This approach involves the coupling of a vinyl iodide and a vinylboronic ester within the same molecule to close the large ring. nih.gov

The precursor for this macrocyclization was an ester synthesized by coupling the C(1)-C(15) carboxylic acid fragment with the C(16)-C(27) alcohol fragment. nih.gov The intramolecular Suzuki reaction was performed under high dilution conditions using a palladium catalyst, Pd(PPh₃)₄, and thallium ethoxide (TlOEt) in a THF/H₂O mixture. nih.gov This reaction successfully produced the desired 24-membered macrocyclic octaene in 35-40% yield. nih.gov The use of Suzuki macrocyclization is a key feature of this convergent synthesis, enabling the efficient formation of the large ring structure late in the synthetic sequence. nih.govnih.govfigshare.com This macrocycle then serves as the direct precursor for the subsequent transannular Diels-Alder reaction. nih.gov

Fragment Syntheses of this compound

The total synthesis of this compound is based on a convergent strategy, where different complex fragments of the molecule are synthesized independently before being coupled together.

Synthetic Routes to the C(1)-C(15) Segment

The C(1)-C(15) segment forms the "southern" portion of this compound, containing the carboxylic acid that engages in the ester linkage of the macrolactone. In the Roush synthesis, this fragment was constructed as a pentaenoate. nih.gov Key steps included a Horner-Wadsworth-Emmons olefination to build the diene system and a Wittig olefination to complete the pentaene structure. nih.gov The carboxylic acid functionality was protected as a β-trimethylsilylethyl ester, which allowed for selective deprotection at a late stage without isomerizing the sensitive polyene chain. nih.gov This fragment was then coupled with the C(16)-C(27) fragment via a Yamaguchi esterification to form the linear precursor for the macrocyclization. nih.gov

Synthetic Routes to the C(20)-C(27) Segment

The C(20)-C(27) fragment contains a portion of the "northern" chain of the molecule. The synthesis of this fragment involved establishing several stereocenters. nih.gov A key step in its elaboration was the use of a Takai olefination with CrCl₂ and CHI₃ on an aldehyde to generate a terminal vinyl iodide. nih.gov This vinyl iodide was then coupled with a bimetallic linchpin reagent in a Stille cross-coupling reaction to form a vinylboronic ester, preparing it for the subsequent Suzuki macrocyclization. nih.govnih.gov

Synthetic Routes to the C(21)-C(26) Segment (e.g., Carbohydrate-based)

The C(21)-C(26) fragment, containing multiple stereogenic centers, has been a target for various synthetic approaches.

A notable route utilizes the chiral pool, specifically carbohydrates. Gurjar and coworkers reported a synthesis of the C(21)-C(26) fragment starting from D-glucose diacetonide. eurekaselect.comresearchgate.net This approach leverages the inherent stereochemistry of the starting material to establish the C23-C26 stereocenters. Key transformations included a regioselective ring-opening of an epoxide with a Grignard reagent and a regio- and stereospecific hydroboration-oxidation to install the C22 stereocenter. eurekaselect.comresearchgate.net

Another approach by Roush and Yakelis focused on a stereoselective synthesis of this fragment using an (E)-crotylboration reaction on an N-acetyl-d-alaninal derivative. nih.gov This work led to a reassignment of stereochemistry for a key intermediate, highlighting the complexities of stereocontrol in such double asymmetric reactions. nih.govacs.org

Table 2: Comparison of Synthetic Approaches to the C(21)-C(26) Fragment

| Approach | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| Carbohydrate-based | D-glucose diacetonide | Regioselective epoxide opening, Stereospecific hydroboration-oxidation | eurekaselect.comresearchgate.net |

| Asymmetric Crotylboration | N-acetyl-d-alaninal | Double asymmetric (E)-crotylboration | nih.govacs.org |

Stereoselective Construction of Octahydronaphthalene Core

The construction of the highly substituted cis-fused octahydronaphthalene core is arguably the most remarkable feature of the this compound total synthesis. The Roush group pioneered a biomimetic transannular Diels-Alder (TDA) reaction to achieve this transformation. nih.gov

After the 24-membered macrocyclic octaene was formed via Suzuki coupling, it was subjected to conditions that promote the TDA reaction. nih.govnih.gov Simply warming the macrocycle was sufficient to induce the cycloaddition, which proceeded with very high diastereoselectivity to furnish the desired tricyclic skeleton of this compound as a single diastereomer. nih.govorganic-chemistry.org

This TDA approach was found to be significantly more stereoselective than a competing intramolecular Diels-Alder (IMDA) reaction of an acyclic precursor. nih.gov The IMDA reaction of a related pentaenal substrate yielded the desired cycloadduct but as part of a 6:1:1 mixture of diastereomers. nih.govfigshare.com The conformational constraints imposed by the macrocyclic ring in the TDA precursor are credited with enforcing the high stereoselectivity of the cycloaddition. nih.govorganic-chemistry.org

Design and Chemical Synthesis of this compound Analogs

The scarcity of this compound from its natural source, the deep-water marine sponge Neosiphonia superstes, coupled with the complexity of its total synthesis, has significantly hampered comprehensive biological evaluation and drug development efforts. nih.govnih.gov This challenge has spurred the design and synthesis of structurally simplified analogs that retain the core pharmacophore responsible for its potent anticancer activity. nih.govmdpi.com These synthetic endeavors aim to create molecules that are easier to produce in significant quantities, allowing for in-depth structure-activity relationship (SAR) studies and the development of chemical probes to elucidate their mechanism of action. nih.govuiowa.edu

Strategies for Truncated this compound Analogs (e.g., ZJ-101)

A major breakthrough in this compound research was the design of truncated analogs that simplify the complex, functionalized cis-decalin ring system. The rationale was to replace this intricate portion with a simpler cyclohexene (B86901) ring while keeping the 16-membered macrolactone, believed to be a key pharmacophoric element, intact. nih.gov This strategy led to the successful development of ZJ-101, a potent truncated analog of this compound. nih.govnih.gov

A retrosynthetic analysis of ZJ-101 (referred to as compound 3 in the initial synthesis report) breaks the molecule down into three key fragments. nih.gov The synthesis involves sophisticated chemical reactions, including:

Stereoselective Suzuki coupling: To connect key fragments of the molecule. nih.gov

Negishi coupling: Used to create the trisubstituted olefin with high stereoselectivity. nih.gov

Intramolecular Stille coupling: A crucial step for the final macrocyclization to form the 16-membered ring. nih.gov

Cross-metathesis: Employed with a Hoveyda-Grubbs catalyst for the synthesis of vinylboronate intermediates. nih.gov

Regio- and stereoselective hydrostannylation: To install the vinyl stannane moiety required for the Stille coupling. nih.gov

The development of ZJ-101 was a pivotal achievement, providing the first active and synthetically accessible analog of this compound and paving the way for extensive biological and medicinal chemistry studies. nih.govuiowa.edu

Synthesis of Structurally Simplified this compound Derivatives

Building on the success of ZJ-101, further SAR studies were conducted by synthesizing a series of structurally simplified derivatives to probe the importance of various functional groups and structural motifs. uiowa.eduresearchgate.net These analogs helped to identify the critical components for anticancer activity.

ZJ-102 : To investigate the role of the cyclohexenyl group, an analog named ZJ-102 was synthesized where this ring was replaced by a phenyl group. uiowa.eduresearchgate.net Biological evaluation of ZJ-102 showed it had poor antiproliferative properties compared to ZJ-101. This finding suggests that simplifying the cyclohexene ring to an aromatic core significantly diminishes its anticancer activity. uiowa.edu

ZJ-105 and ZJ-106 : The conjugated trienyl lactone moiety was identified as another potentially critical region. researchgate.netnih.gov To probe its importance, two analogs were developed. In ZJ-105, the C2-C3 double bond of ZJ-101 was replaced with a single bond. In ZJ-106, the geometry of the C4-C5 double bond was switched from Z to E. researchgate.netnih.gov Biological testing revealed that ZJ-105 completely lost its antiproliferative activity, while ZJ-106 was significantly less active than ZJ-101. nih.gov These results underscore that the integrity of the conjugated trienyl lactone moiety is critical for the compound's anticancer effects. nih.gov

ZJ-109 : The importance of the lactone functional group itself was explored through the synthesis of ZJ-109, where the lactone (an ester) in ZJ-101 was replaced with a lactam (an amide). researchgate.netresearchgate.net This modification resulted in an 8- to 12-fold decrease in activity against cancer cells in vitro compared to ZJ-101, indicating that the lactone moiety is important for potent bioactivity. researchgate.netresearchgate.net

| Analog | Structural Modification from ZJ-101 | Key Finding | Reference |

|---|---|---|---|

| ZJ-102 | Cyclohexene ring replaced with a phenyl group | Significantly reduced anticancer activity, highlighting the importance of the cyclohexene moiety. | uiowa.eduresearchgate.net |

| ZJ-105 | C2-C3 double bond replaced with a single bond | Complete loss of antiproliferative activity, indicating the conjugated system is crucial. | researchgate.netnih.gov |

| ZJ-106 | Geometry of C4-C5 double bond switched from Z to E | Significantly less active, showing the importance of the specific triene geometry. | researchgate.netnih.gov |

| ZJ-109 | Lactone replaced with a lactam | Reduced activity (8-12 fold), suggesting the lactone oxygen is important for bioactivity. | researchgate.netresearchgate.net |

Development of Bioconjugated this compound Probes (e.g., Biotinylated Analogs)

To investigate the mechanism of action and identify the cellular targets of this compound and its analogs, the development of chemical probes is essential. nih.govgrantome.com Biotinylated probes are particularly useful as they can bind to their cellular targets, and the resulting complex can be isolated and identified using biotin's high affinity for avidin (B1170675) or streptavidin. biosyn.com

A biotinylated analog of ZJ-101 was designed and synthesized to serve as a molecular probe. nih.gov The design strategy involved attaching the biotin (B1667282) moiety via a linker to the molecule. The initial synthetic approach was adapted from the synthesis of ZJ-101, demonstrating the flexibility of the established route. nih.gov The synthesis of the biotinylated probe was achieved in 9 steps starting from an advanced intermediate used in the original ZJ-101 synthesis. nih.gov

The key steps in the synthesis of the biotinylated ZJ-101 probe included:

Modification of an advanced intermediate (compound 5) from the ZJ-101 synthesis. nih.gov

Stereoselective Suzuki and Negishi couplings to build the core structure. nih.gov

Deprotection of silyl (B83357) groups and a regio- and stereoselective hydrostannylation. nih.gov

Attachment of the biotin linker.

However, biological evaluation of the resulting biotinylated ZJ-101 probe showed a loss of antiproliferative effect. nih.gov This outcome suggested that the point of attachment for the biotin linker, potentially near the trienyl conjugated lactone region or the acetamide (B32628) moiety, is critical for the compound's biological activity. nih.gov Future efforts to create a bioactive probe will require careful consideration of the attachment site, likely guided by further SAR studies to identify non-essential positions for modification. nih.gov

Asymmetric Synthesis Approaches for Analog Development

The molecular structure of this compound is characterized by numerous stereocenters, making its synthesis a significant stereochemical challenge. nih.govuiowa.edu Consequently, the development of its analogs relies heavily on advanced asymmetric synthesis methodologies to control the precise three-dimensional arrangement of atoms. nih.govnih.gov

The total synthesis of this compound and its analogs like ZJ-101 employs a range of stereocontrolled reactions:

Diels-Alder Reaction : Both intramolecular (IMDA) and transannular (TDA) Diels-Alder reactions have been explored to construct the complex polycyclic systems. nih.govsemanticscholar.org The TDA reaction of a macrocyclic octaene intermediate proved to be highly diastereoselective, a key step in the first total synthesis of (+)-Superstolide A. nih.govsemanticscholar.orgfigshare.com

Asymmetric Crotylboration : This method has been utilized for the stereoselective synthesis of polypropionate fragments, such as the C21-C26 segment of this compound. nih.govgrantome.com However, unexpected diastereoselectivity in reactions involving certain substrates has been noted, highlighting the complexities of controlling stereochemistry in these systems. nih.gov

Substrate-Controlled Reactions : The enantioselective synthesis of key fragments often relies on substrate-controlled approaches, where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions. nih.gov

These asymmetric strategies are fundamental to producing specific stereoisomers of this compound analogs, which is crucial since biological activity is often highly dependent on the exact stereochemistry of the molecule. The flexible and convergent synthetic routes developed for analogs like ZJ-101 are designed to be adaptable for creating a diverse range of stereochemically defined molecules for further biological testing. nih.gov

Molecular and Cellular Mechanism of Action Studies of Superstolide a in Vitro Focus

Investigation of Cellular Pathway Dysregulation

Recent research has pinpointed the endomembrane system as a key target of Superstolide A's analog, ZJ-101. mdpi.comnih.gov This disruption leads to a cascade of effects on cellular pathways, most notably glycosylation, which is crucial for a variety of cellular functions.

Modulation of the Endomembrane System by this compound

Studies utilizing the analog ZJ-101 have revealed a significant and unique dysregulation of the endomembrane system. mdpi.comnih.gov Transcriptomic analyses of cancer cells treated with ZJ-101 showed dose-dependent effects on genes associated with the endomembrane system (GO:0012505) and the endoplasmic reticulum (GO:0005783). mdpi.comresearchgate.net This disruption appears to be selective, as ZJ-101 does not structurally compromise the Golgi apparatus in the same manner as agents like Brefeldin A, but still produces similar downstream effects. mdpi.com Further investigation confirmed that Golgi function is indeed dysregulated, leading to significant consequences for cellular processes that rely on this organelle. mdpi.com

Inhibition of O-glycosylation Pathways by this compound

A primary consequence of the endomembrane system disruption by this compound's analog, ZJ-101, is the selective inhibition of O-linked glycosylation. mdpi.comnih.gov This process, which primarily occurs in the Golgi apparatus, involves the attachment of sugar moieties to serine and threonine residues of proteins. mdpi.com Lectin staining and glycomics analysis have confirmed a dysregulation of glycosylation, specifically a reduction in O-linked glycans, following treatment with ZJ-101. mdpi.comresearchgate.net This inhibition of O-glycosylation is a key aspect of this compound's mechanism of action, contributing to its observed cellular effects. mdpi.commedchemexpress.com

Transcriptomic Analyses of this compound Effects on Gene Expression

Transcriptomic analysis has been a powerful tool in elucidating the mechanism of action of this compound's analog, ZJ-101. mdpi.com Dose-response transcriptomics performed on MDA-MB-231 breast cancer cells revealed a unique pattern of gene expression changes. mdpi.com At a 6-hour time point, before significant morphological changes occur, ZJ-101 treatment led to the differential expression of genes involved in the endomembrane system. mdpi.com Gene Ontology (GO) term enrichment analysis highlighted the extracellular space, endoplasmic reticulum, and the broader endomembrane system as being significantly affected with increasing doses of ZJ-101. mdpi.com Notably, genes related to cell adhesion were also impacted. researchgate.net

Analysis of Cellular Phenotypes in vitro

The dysregulation of fundamental cellular pathways by this compound manifests in distinct and potent cellular phenotypes, including the inhibition of cell proliferation and adhesion.

Antiproliferative Effects of this compound in Cancer Cell Lines

This compound and its analog ZJ-101 exhibit potent antiproliferative activity against a range of cancer cell lines. researchgate.netmdpi.com The activity of ZJ-101 has been shown to be comparable to that of the original natural product. sci-hub.se This effect is characterized as strongly cytostatic, meaning it inhibits cell proliferation. mdpi.com Studies have demonstrated this antiproliferative effect across various cancer types, highlighting the broad potential of this compound. semanticscholar.orgsci-hub.se

Below is a table summarizing the in vitro antiproliferative activity of this compound and its analog ZJ-101 in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | P388 | Murine Leukemia | 5 |

| This compound | KB | Human Nasopharyngeal Carcinoma | 8 |

| This compound | NSCLC-N6-L16 | Non-small Cell Lung Carcinoma | 6 |

| ZJ-101 | MCF-7 | Breast Cancer | 7.54 - 76.73 |

| ZJ-101 | MDA-MB-231 | Breast Cancer | 7.54 - 76.73 |

| ZJ-101 | SF295 | Glioblastoma | 7.54 - 76.73 |

| ZJ-101 | HT29 | Colon Cancer | 7.54 - 76.73 |

| ZJ-101 | A375SM | Melanoma | 7.54 - 76.73 |

| ZJ-101 | MEL624 | Melanoma | 7.54 - 76.73 |

| ZJ-101 | H1299 | Lung Cancer | 7.54 - 76.73 |

| ZJ-101 | HCT-116 | Colon Cancer | 7.54 - 76.73 |

| ZJ-101 | Raji | Burkitt's Lymphoma | 7.54 - 76.73 |

| ZJ-101 | HL60 | Promyelocytic Leukemia | 7.54 - 76.73 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. (Data sourced from multiple studies. semanticscholar.orgsci-hub.se)

Anti-adhesive Activities of this compound in Cellular Models

In addition to its antiproliferative effects, a potent anti-adhesive phenotype has been identified for the this compound analog, ZJ-101. mdpi.comnih.gov This anti-adhesive effect was found to be approximately 30-fold more potent than its antiproliferative activity. mdpi.com The inhibition of cell-cell adhesion is a direct consequence of the disruption of the endomembrane system and the subsequent inhibition of O-glycosylation, which is critical for the function of cell adhesion molecules. mdpi.commedchemexpress.com This anti-adhesive property represents a unique aspect of this compound's mechanism of action. mdpi.com

Cytostatic Effects of this compound on Cell Growth

In vitro studies reveal that the primary antiproliferative effect of the this compound analog, ZJ-101, is cytostatic rather than cytotoxic. This distinction was clarified using a growth rate (GR) normalized metric assay, which differentiates between the suppression of cellular proliferation (cytostasis) and direct cell killing (cytotoxicity). mdpi.com The analysis showed that even at high concentrations, ZJ-101 suppresses cellular growth in a purely cytostatic manner, with GR values remaining above zero, indicating a halt in cell division without a reduction in the initial cell population. mdpi.com

This cytostatic effect is accompanied by a potent anti-adhesive phenotype. mdpi.com Notably, the anti-adhesive activity of ZJ-101 was observed to be approximately 30-fold more potent than its cytostatic effect. mdpi.com This suggests that the compound's impact on cell adhesion is a primary and highly sensitive cellular response. The antiproliferative activity has been documented across a range of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound Analog ZJ-101

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | 14 | nih.gov |

| SF-295 | Human Glioblastoma | 11 | nih.gov |

| MCF-7 | Human Breast Cancer | 20 | nih.gov |

| HCT-116 | Human Colon Cancer | 15 | nih.gov |

| HeLa | Human Cervical Cancer | 19 | nih.gov |

| P388 | Murine Leukemia | 4.8 | nih.gov |

| KB | Human Nasopharyngeal Carcinoma | 13 | nih.gov |

| NSCLC-NCI H460 | Non-Small Cell Lung Cancer | 11 | nih.gov |

Reversal of 3D-Induced Chemoresistance in Spheroid Models

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment, where increased cell-cell and cell-matrix interactions can confer resistance to chemotherapy. mdpi.com Research has demonstrated that ZJ-101 has the potential to reverse this 3D-induced chemoresistance. mdpi.comnih.govdntb.gov.ua

In a triple-negative breast cancer (MDA-MB-231) spheroid model, ZJ-101 demonstrated a profound ability to inhibit the formation of spheroids at extremely low concentrations. mdpi.com This effect is attributed to its potent anti-adhesive properties, which disrupt the cell-cell adhesion necessary for spheroid compaction and growth. mdpi.com By preventing the formation of these resistant 3D structures, this compound analogs may resensitize cancer cells to conventional chemotherapeutic agents.

Synergistic Therapeutic Effects of this compound in Combination with other Agents (in vitro)

The unique mechanism of action of this compound lends itself to combination therapies, where it can act synergistically with other anticancer agents. mdpi.com The ability of its analog, ZJ-101, to reverse 3D-induced chemoresistance was tested in combination with the chemotherapeutic drug etoposide (B1684455). mdpi.com

The study, conducted on pre-formed MDA-MB-231 spheroids, revealed a synergistic effect between ZJ-101 and etoposide. mdpi.com The proposed mechanism for this synergy involves the disruption of glycosylation within the endomembrane system by ZJ-101. mdpi.com This disruption leads to widespread effects on both cell proliferation and adhesion, which in turn enhances the efficacy of etoposide in the 3D spheroid model. mdpi.com These findings highlight the potential of using superstolides not as standalone agents, but as part of a combination strategy to overcome chemoresistance. mdpi.commdpi.com

Table 2: Synergistic Combination Study with this compound Analog (in vitro)

| Compound 1 | Compound 2 | Cell Model | Key Finding | Reference |

|---|---|---|---|---|

| ZJ-101 | Etoposide | MDA-MB-231 Spheroids | ZJ-101 synergizes with etoposide, potentially reversing 3D-induced chemoresistance through disruption of cell adhesion and glycosylation. | mdpi.com |

Target Identification and Validation Research Methodologies

Despite its potent biological activity, the precise cellular target(s) and mechanism of action for the superstolide family have remained elusive for many years. mdpi.comnih.govuiowa.edu The unique chemical structure suggests a novel target distinct from those of established anticancer drugs. nih.govmdpi.com To uncover this mechanism, researchers are employing a range of modern drug discovery methodologies. grantome.comuiowa.edu

Application of this compound Molecular Probes for Target Elucidation

One of the primary strategies for identifying the direct binding partners of a bioactive compound is the use of molecular probes. Research programs have focused on designing and synthesizing modified versions of this compound and its analogs for this purpose. grantome.comuiowa.edu Specifically, a biotinylated version of ZJ-101 has been synthesized and evaluated to facilitate its use in chemical biology studies. researchgate.net

These probes, which attach a tag like biotin (B1667282) to the core molecule, can be used in affinity purification or pull-down experiments. The probe is introduced to cell lysates, where it binds to its cellular target(s). The entire complex can then be isolated using the biotin tag (e.g., with streptavidin-coated beads), allowing for the subsequent identification of the captured proteins via techniques like mass spectrometry. This approach is a cornerstone of efforts to definitively identify the direct cellular receptor(s) of this compound. grantome.com

Biochemical Approaches to Putative Cellular Target Identification

In parallel with probe-based methods, biochemical approaches are being used to understand the downstream cellular pathways affected by this compound. Dose-response transcriptome analysis has been a particularly powerful tool. mdpi.com By treating MDA-MB-231 cancer cells with varying concentrations of ZJ-101 and analyzing the resulting changes in gene expression, researchers identified a unique dysregulation of the endomembrane system. mdpi.comnih.gov

Further biochemical investigations were conducted to validate these transcriptomic findings.

Lectin Staining: Imaging assays using various lectins (proteins that bind specific sugar moieties) confirmed a selective and dose-dependent decrease in O-linked glycosylation upon treatment with ZJ-101. mdpi.com

Glycomics Analysis: A broader analysis of the cellular glycome confirmed the findings from lectin staining, showing significant downregulation of most N- and O-glycans after treatment. mdpi.com

These biochemical studies have collectively pointed towards the Golgi apparatus and the process of O-linked glycosylation as a key pathway affected by this compound, even if the direct protein target has not yet been named. mdpi.com

Table 3: Biochemical Methodologies for Investigating this compound's Mechanism

| Methodology | Purpose | Key Finding | Reference |

|---|---|---|---|

| Dose-Response Transcriptomics | Identify global changes in gene expression. | Revealed a unique dysregulation of the endomembrane system. | mdpi.comnih.gov |

| Lectin Staining Imaging | Visualize changes in specific cellular glycans. | Confirmed a selective inhibition of O-linked glycosylation. | mdpi.com |

| Glycomics Analysis | Profile the comprehensive changes in cellular N- and O-glycans. | Showed widespread downregulation of glycans, confirming glycosylation disruption. | mdpi.com |

Biophysical Techniques for Studying this compound-Target Interactions

Once a putative cellular target is identified through biochemical or probe-based methods, biophysical techniques are essential for validating the direct physical interaction between the small molecule and the target protein. youtube.com These methods can quantify binding affinity (how tightly the drug binds), kinetics (the rates of binding and dissociation), and stoichiometry. youtube.com

Standard biophysical techniques used in drug discovery include:

Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect binding by observing chemical shift perturbations in the protein's or ligand's spectrum upon complex formation. youtube.com

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine the thermodynamic parameters of the interaction.

While these techniques are critical for target validation, published studies detailing their specific application to a confirmed this compound-target complex are not yet available, as the definitive identification of the target remains an active area of research.

Structure Activity Relationship Sar Investigations of Superstolide a

Identification of Key Pharmacophoric Elements of Superstolide A

The conjugated trienyl lactone system within the macrolactone ring has been identified as a critical region for the anticancer activity of this compound and its analogs. nih.govnih.gov SAR studies have demonstrated that even minor alterations to this system can lead to a dramatic loss of potency. researchgate.netresearchgate.net For instance, the synthesis of analog ZJ-105, where the C2-C3 double bond was replaced with a single bond, resulted in a complete loss of antiproliferative activity. researchgate.netresearchgate.net Similarly, altering the stereochemistry of the C4-C5 double bond from Z (as in ZJ-101) to E in analog ZJ-106 caused a significant reduction in activity. researchgate.netresearchgate.net

Furthermore, the lactone functional group itself is crucial. An analog named ZJ-109 was synthesized in which the lactone oxygen was replaced with a nitrogen atom to form a lactam. nih.govnih.gov Biological evaluation of ZJ-109 showed it to be 8 to 12 times less active against various cancer cell lines compared to its lactone counterpart, ZJ-101. nih.govnih.gov This finding confirms that the trienyl conjugated lactone moiety is a key pharmacophore, and its structural and electronic properties are finely tuned for optimal biological interaction. nih.gov

In the simplified analog ZJ-101, the complex cis-fused decalin of this compound was replaced by a cyclohexene (B86901) ring. nih.gov The fact that ZJ-101 maintained potent anticancer activity indicated that this simplification was well-tolerated and that the cyclohexene ring could adequately mimic the conformational role of the original decalin system. nih.govsci-hub.se However, further investigations revealed that the cyclohexenyl group itself is an important contributor to the molecule's activity. researchgate.netresearchgate.net

To probe the importance of this group, an analog, ZJ-102, was created where the cyclohexenyl ring was replaced by a phenyl group. researchgate.netresearchgate.netuiowa.edu This modification led to a significant decrease in anticancer activity, suggesting that the specific structure and stereochemistry of the cyclohexenyl ring are important for the compound's biological function. researchgate.netresearchgate.netresearchgate.net This highlights that while simplification of the decalin was successful, the resulting cyclohexenyl group cannot be further simplified to an aromatic core without a substantial loss of potency. uiowa.edu

The 16-membered macrolactone ring is considered the core pharmacophore of this compound, hypothesized to be the primary region of interaction with its cellular targets. nih.govnih.gov The design of truncated superstolide analogs was based on the premise of maintaining this macrocyclic core while simplifying other, less critical regions of the molecule. nih.gov The successful retention of high potency in the ZJ-101 analog, where the large macrolactone was preserved, strongly supports its central role in the molecule's mechanism of action. nih.govsci-hub.se The macrolactone is believed to lock the molecule into a specific three-dimensional conformation that is advantageous for binding to its biological target. nih.gov

The acetamide (B32628) group, located on the side chain of this compound, has been identified as another key pharmacophore through targeted synthetic modifications. nih.govnih.gov In an effort to create a probe for chemical biology studies, a biotin (B1667282) tag was anchored to the amide position of ZJ-101. nih.gov The resulting biotinylated compound was found to be inactive, suggesting that attaching a bulky group at this position disrupts the molecule's interaction with its cellular target. nih.gov This finding provided the first piece of evidence that the acetamide group is critical for activity. nih.gov

Subsequent studies involved the synthesis of four new analogs of ZJ-101 where the acetamide moiety was replaced with other functional groups, including a sulfonamide, a carbamate, and a urea (B33335) group. nih.gov All of these modifications resulted in a decrease in anticancer activity, confirming that the amide moiety is important for the molecule's biological function. nih.gov This information is crucial for guiding future medicinal chemistry efforts to optimize this part of the molecule for improved potency or pharmacokinetic properties. nih.gov

Importance of the Macrolactone Moiety for this compound Function

Rational Design and Synthesis of this compound Analogs for SAR Probing

The scarcity of this compound from its natural marine source has been a major obstacle to its development as a therapeutic agent. nih.gov This challenge has driven the rational design and synthesis of analogs aimed at both solving the supply problem and probing the SAR. nih.gov The most significant achievement in this area is the creation of ZJ-101, a truncated analog of this compound. nih.govnih.gov The design rationale was to simplify the complex and synthetically challenging cis-fused functionalized decalin system to a more accessible cyclohexene ring, while preserving the 16-membered macrolactone, which was hypothesized to be the key pharmacophore. nih.gov The successful synthesis and potent activity of ZJ-101 validated this design strategy. nih.govnih.gov

Following the initial success of ZJ-101, a series of further analogs were rationally designed to systematically investigate the contribution of different structural features:

ZJ-102: Designed to test the importance of the cyclohexenyl ring by replacing it with a phenyl group. researchgate.netuiowa.eduresearchgate.net

ZJ-105 and ZJ-106: Created to probe the conjugated trienyl lactone moiety by modifying the double bonds at the C2-C3 and C4-C5 positions, respectively. researchgate.netresearchgate.net

ZJ-109: Synthesized to determine the role of the lactone functional group by replacing it with a lactam. nih.govresearchgate.netnih.gov

Amide Analogs: A set of analogs were developed to investigate the importance of the acetamide group by replacing it with other functionalities like sulfonamides and carbamates. nih.gov

These targeted synthetic efforts have been crucial in building a detailed understanding of the SAR for the this compound scaffold.

Table 1: Antiproliferative Activity (IC₅₀) of this compound Analog ZJ-101 and its Lactam Counterpart ZJ-109

| Cell Line | Cancer Type | IC₅₀ of ZJ-101 (nM) | IC₅₀ of ZJ-109 (nM) | Fold Difference |

| MDA-MB-231 | Human Breast Cancer | Data not specified | Data not specified | ~8-12x less active |

| SF-295 | Human Glioblastoma | Data not specified | Data not specified | ~8-12x less active |

| MCF-7 | Human Breast Cancer | Data not specified | Data not specified | ~8-12x less active |

| HCT-116 | Human Colon Cancer | Data not specified | Data not specified | ~8-12x less active |

| HeLa | Human Cervical Cancer | Data not specified | Data not specified | ~8-12x less active |

| Data derived from biological evaluations which showed ZJ-109 to be approximately 8 to 12 times less active than ZJ-101 across these cell lines. nih.govnih.gov |

Table 2: Summary of Key this compound Analogs and SAR Findings

| Compound | Structural Modification from ZJ-101 | Impact on Anticancer Activity | Key Finding |

| ZJ-102 | Cyclohexenyl group replaced by a phenyl group. researchgate.netuiowa.edu | Significantly less active. researchgate.netresearchgate.net | The cyclohexenyl ring and its stereochemistry are important for activity. researchgate.netresearchgate.net |

| ZJ-105 | C2-C3 double bond replaced by a single bond. researchgate.netresearchgate.net | Complete loss of activity. researchgate.netresearchgate.net | The conjugated double bond system is critical for activity. researchgate.net |

| ZJ-106 | Geometry of C4-C5 double bond switched from Z to E. researchgate.netresearchgate.net | Significantly less active. researchgate.netresearchgate.net | The specific geometry of the triene system is crucial. researchgate.net |

| ZJ-109 | Lactone oxygen replaced by a nitrogen (lactam). nih.govnih.gov | 8-12 times less active. nih.govnih.gov | The lactone functional group is important for high potency. nih.govsci-hub.se |

| Amide Analogs | Acetamide group replaced by sulfonamide, carbamate, or urea. nih.gov | Decrease in activity. nih.gov | The acetamide moiety is a key pharmacophore. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net While extensive SAR studies have been conducted on this compound through the synthesis and biological evaluation of various analogs, detailed QSAR modeling studies for this specific class of compounds are not widely reported in the scientific literature. sci-hub.senih.govmdpi.com The existing research has focused primarily on a qualitative and semi-quantitative understanding of the SAR based on the direct comparison of analog activity. nih.govsci-hub.seresearchgate.net Future work may involve the application of 2D and 3D-QSAR methods to further refine the understanding of the pharmacophore and to computationally guide the design of new, more potent derivatives. mdpi.com

Academic Research Challenges and Future Directions for Superstolide a

Methodological Advances in Natural Product Synthesis Applied to Superstolide A

The total synthesis of this compound is a formidable challenge due to its complex architecture, which includes a 16-membered macrolactone and eleven stereocenters. uiowa.edu The first and only completed total synthesis of (+)-Superstolide A, accomplished by the Roush group, is a landmark achievement that showcases several methodological advances. nih.govnih.gov

A key feature of this synthesis is its convergent and highly stereocontrolled approach. nih.govacs.org The strategy hinged on several advanced chemical reactions:

Transannular Diels-Alder (TDA) Reaction: The highly substituted cis-fused octahydronaphthalene core of this compound was constructed using a highly diastereoselective transannular Diels-Alder reaction. nih.govacs.org This approach proved significantly more selective than a comparable intramolecular Diels-Alder (IMDA) reaction, which yielded a mixture of cycloadducts. nih.govacs.org The macrocyclic precursor for the TDA reaction imposes conformational constraints that favor the desired stereochemical outcome. nih.gov

Intramolecular Suzuki Coupling: A late-stage intramolecular Suzuki coupling reaction was employed for the crucial macrocyclization step, forming the 24-membered macrocyclic octaene that served as the precursor for the TDA reaction. nih.govacs.org

Fragment Coupling Strategies: The synthesis involved the strategic coupling of complex molecular fragments. One key step involved uniting the C(1)-C(15) and C(20)-C(27) fragments of the molecule using a bimetallic linchpin reagent. acs.orgfigshare.com Other synthetic studies toward this compound have also explored advanced methods like substrate-controlled aldol (B89426) reactions to construct key fragments. crukcambridgecentre.org.ukthieme-connect.de

These advanced synthetic strategies not only provided access to the natural product but also paved the way for the future synthesis of analogs needed for drug development efforts. researchgate.net

Strategies for Overcoming Supply Limitations of Natural this compound

A primary obstacle in the research and development of this compound is its extremely low isolation yield (0.003%) from its natural source, a sponge located at depths of 500-515 meters. nih.gov This supply bottleneck severely impedes the extensive biological evaluation required for a potential therapeutic agent. hznu.edu.cnnih.gov Researchers have pursued two main strategies to address this critical issue.

Total Synthesis: As detailed above, completing the total synthesis of this compound provides a definitive, albeit challenging, route to obtaining the pure compound. nih.govacs.org While the complexity of the synthesis makes it difficult to produce large quantities, it offers an indispensable tool for confirming the structure and providing material for initial biological studies. nih.gov

A future strategy, widely considered for marine natural products, involves biotechnological approaches. nih.gov This could include identifying the gene cluster responsible for this compound biosynthesis in its symbiotic microorganisms and engineering a host organism for sustainable, large-scale production. nih.gov

Future Directions in Mechanistic Elucidation and Target Validation for this compound

While this compound and its analogs exhibit potent antiproliferative effects, their precise mechanism of action and direct cellular target(s) have remained elusive until recently. hznu.edu.cnmdpi.com The availability of synthetic analogs, particularly ZJ-101, has been crucial for advancing these investigations.

Recent studies with ZJ-101 have revealed that it uniquely dysregulates the endomembrane system. mdpi.comresearchgate.net Key findings point towards a selective inhibition of O-glycosylation, a fundamental cellular process. researchgate.netsmolecule.com This disruption of protein glycosylation is believed to be a significant contributor to the compound's anticancer effects. smolecule.com

Future research in this area is focused on several key objectives:

Direct Target Identification: A primary goal is to identify the specific protein(s) that this compound directly binds to. A critical strategy for this is the development of molecular probes. uiowa.edu The synthesis of biotinylated ZJ-101, for example, is designed to facilitate chemical biology studies such as affinity purification-mass spectrometry to pull down and identify binding partners. researchgate.net

Validation of the O-glycosylation Pathway: Further studies are needed to validate the inhibition of O-glycosylation as the primary mechanism of cytotoxicity. This involves using glycomics analysis and cell-based assays to understand the downstream consequences of this inhibition on cancer cell signaling and survival. researchgate.net

Exploring Downstream Effects: Research will continue to explore how the disruption of cellular calcium homeostasis and other downstream pathways contribute to the effective killing of cancer cells. uiowa.edu

Elucidating the definitive mechanism and validating the molecular target are essential steps for advancing this compound-based compounds into clinical development. mdpi.com

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning are becoming increasingly integral to natural product research, offering powerful tools to accelerate discovery and optimization.

In the synthesis of this compound, Density Functional Theory (DFT) calculations have already been applied to rationalize the excellent diastereoselectivity observed in key reactions, providing a deeper understanding of the reaction mechanisms. researchgate.net

Looking forward, the integration of more advanced computational methods holds significant promise:

Predictive Modeling for Analog Design: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity of novel this compound analogs. mdpi.com By training models on existing data from synthesized analogs, researchers can prioritize the synthesis of compounds with the highest probability of improved potency and better pharmacological profiles.

Molecular Docking and Dynamics: Once a protein target is validated, computational docking and molecular dynamics simulations can be used to model the binding interaction between this compound and its target. This can provide atomic-level insights into the binding mode and guide the rational design of new analogs with enhanced affinity and selectivity.

Optimizing Synthesis and Bioavailability: Machine learning can be applied more broadly to optimize synthetic routes and predict compound stability and bioavailability. mdpi.com For instance, ML models can analyze vast datasets to identify the most effective delivery systems or structural modifications to improve a drug's properties. mdpi.com The use of machine learning to annotate lectin binding specificities has already been demonstrated, a technique relevant to understanding this compound's effect on glycosylation. researchgate.net

These computational approaches can help de-risk and streamline the drug development process, making the journey from natural product to clinical candidate more efficient. mdpi.com

Strategic Development of this compound Analogs for Preclinical Investigations (in vitro focus)

The strategic design, synthesis, and in vitro evaluation of analogs have been central to understanding the structure-activity relationship (SAR) of this compound. This work aims to identify the "pharmacophore"—the essential molecular features required for biological activity—and to develop candidates with improved properties. uiowa.edu The study of various analogs has yielded critical insights into which parts of the molecule are indispensable for its potent anticancer activity. researchgate.netnih.gov

Table 1: Structure-Activity Relationship (SAR) of Key this compound Analogs

| Analog | Structural Modification from Parent Scaffold | Impact on In Vitro Anticancer Activity | Reference |

| ZJ-101 | Replaced the cis-fused decalin ring with a cyclohexene (B86901) ring. | Maintains potent anticancer activity of this compound. | nih.govuiowa.edu |

| ZJ-102 | Replaced the cyclohexenyl group of ZJ-101 with a phenyl group. | Significantly less active than ZJ-101. | researchgate.netuiowa.edu |

| ZJ-105 | Replaced the C2-C3 double bond in ZJ-101 with a single bond. | Completely loses antiproliferative activity. | researchgate.netnih.gov |

| ZJ-106 | Switched the C4-C5 double bond geometry in ZJ-101 from Z to E. | Significantly less active than ZJ-101. | researchgate.netnih.gov |

| ZJ-109 | Replaced the lactone moiety in ZJ-101 with a lactam. | 8-12 times less active than ZJ-101. | researchgate.net |

The findings from these SAR studies are clear:

Future preclinical investigations will focus on leveraging these SAR insights to design novel analogs, potentially as payloads for antibody-drug conjugates (ADCs), to create highly targeted and potent cancer therapies. hznu.edu.cnuiowa.edu

Q & A

Q. What are the key structural features of Superstolide A critical for its anticancer activity?

this compound's bioactivity is attributed to its 16-membered macrolactone core and functionalized cis-decalin system. Experimental truncation studies (e.g., replacing the cis-decalin with a cyclohexene ring) retained potency, confirming the macrolactone as the pharmacophore . Structural analogs should preserve hydrogen-bonding interactions (e.g., between the amide and hydroxyl groups) to maintain activity .

Q. What synthetic strategies are commonly employed for constructing this compound's macrolactone core?

Retrosynthetic analysis divides the molecule into three fragments: the macrolactone, cis-decalin, and side chain. Key steps include regio- and stereoselective hydrostannylation (69% yield) and intramolecular Stille coupling (88% yield) to assemble the core. Protecting groups (e.g., silyl) and acyl migration (via Ti(O-iPr)₄) are critical for stereochemical control .

Q. How is the anticancer activity of this compound evaluated in vitro?

Standard protocols involve the MTT assay across multiple cancer cell lines (e.g., HT-29 colon cancer). IC₅₀ values (e.g., 12–77 nM for truncated analogs) are compared to the parent compound (64 nM in HT-29) to assess potency improvements .

Q. What are the challenges in reproducing synthetic protocols for this compound?

Reproducibility hinges on precise stoichiometry, reaction conditions (e.g., temperature for acyl migration), and purification techniques. Detailed experimental protocols, including catalyst selection (e.g., TBAF for deprotection), must be rigorously documented to avoid yield variability .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound analogs?

Computational modeling (e.g., DFT studies) can predict transition states for stereochemical outcomes. Empirical optimization—such as varying catalysts (e.g., Ti(O-iPr)₄ for acyl migration) or solvent polarity—enhances regioselectivity. Multi-step reaction monitoring (e.g., HPLC) ensures intermediate purity .

Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?

Cross-validation using orthogonal assays (e.g., apoptosis markers alongside MTT) clarifies mechanisms. Statistical analysis (e.g., ANOVA) identifies outliers, while batch-to-batch compound purity checks (via NMR/HPLC) isolate experimental artifacts .

Q. How does the structure-activity relationship (SAR) of this compound guide analog design?

Truncation studies reveal that the macrolactone is indispensable, while the cis-decalin can be simplified without losing potency. Focus on modifying side-chain functional groups (e.g., esterification with carboxylic acids) to enhance bioavailability or target specificity .

Q. What experimental designs are optimal for assessing this compound’s mechanism of action?

Use factorial designs to test combinations of variables (e.g., concentration, exposure time). Include control groups (e.g., untreated cells, parent compound) and replicate experiments (n ≥ 3) to ensure statistical power. Transcriptomic/proteomic profiling can identify downstream targets .

Q. How should researchers address discrepancies in yield during scale-up synthesis?

Pilot studies using microreactors or flow chemistry improve heat/mass transfer. Process analytical technology (PAT) monitors real-time reaction progress. Kinetic studies identify rate-limiting steps (e.g., Stille coupling efficiency) for targeted optimization .

Q. What strategies validate the purity and identity of novel this compound derivatives?

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) for structural elucidation. Purity is confirmed via HPLC (≥95% peak area) and elemental analysis. Reference standards and spectral databases (e.g., SciFinder) aid cross-referencing .

Methodological Guidelines

- Data Presentation : Tabulate IC₅₀ values with standard deviations (Table 1 in ). Use figures to illustrate synthetic pathways (Scheme 1 in ) and SAR trends.

- Ethical Reporting : Disclose synthetic yields, failed attempts, and instrument calibration details to ensure reproducibility .

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.